molecular formula C15H21N3O5 B11020989 N,N-dibutyl-3,5-dinitrobenzamide

N,N-dibutyl-3,5-dinitrobenzamide

Cat. No.: B11020989
M. Wt: 323.34 g/mol
InChI Key: GQFMWBPVMLWCNA-UHFFFAOYSA-N
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Description

N,N-dibutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of 3,5-dinitrobenzamide, where the amide nitrogen is substituted with two butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutyl-3,5-dinitrobenzamide can be synthesized through the reaction of 3,5-dinitrobenzoyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.

Major Products Formed

    Reduction: The major products are N,N-dibutyl-3,5-diaminobenzamide.

    Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield an N,N-dibutyl-3,5-diaminobenzamide derivative.

Scientific Research Applications

N,N-dibutyl-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dibutyl-3,5-dinitrobenzamide and its derivatives involves the interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of fungal cell membranes, leading to cell death . The compound may also interfere with the synthesis of essential biomolecules, further inhibiting the growth and proliferation of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-dibutyl-3,5-diaminobenzamide: A reduced form of N,N-dibutyl-3,5-dinitrobenzamide with amine groups instead of nitro groups.

    3,5-dinitrobenzamide: The parent compound without the dibutyl substitution.

    N,N-dimethyl-3,5-dinitrobenzamide: A similar compound with methyl groups instead of butyl groups.

Uniqueness

N,N-dibutyl-3,5-dinitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of butyl groups enhances its solubility in organic solvents and may influence its biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H21N3O5

Molecular Weight

323.34 g/mol

IUPAC Name

N,N-dibutyl-3,5-dinitrobenzamide

InChI

InChI=1S/C15H21N3O5/c1-3-5-7-16(8-6-4-2)15(19)12-9-13(17(20)21)11-14(10-12)18(22)23/h9-11H,3-8H2,1-2H3

InChI Key

GQFMWBPVMLWCNA-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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